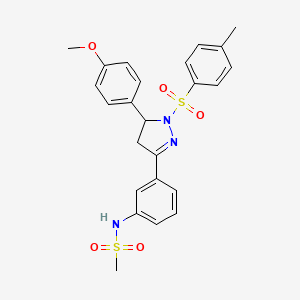

N-(3-(5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[3-[3-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5S2/c1-17-7-13-22(14-8-17)34(30,31)27-24(18-9-11-21(32-2)12-10-18)16-23(25-27)19-5-4-6-20(15-19)26-33(3,28)29/h4-15,24,26H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATVDJBVQIZQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Similar compounds have been found to inhibit the catalytic activity of enzymes such as alox15 in a substrate-specific manner. This suggests that the compound may interact with its targets and induce changes that inhibit their activity.

Biochemical Pathways

For instance, EGFR and VEGFR-2 are involved in signaling pathways that regulate cell growth, survival, and differentiation.

Pharmacokinetics

Similar compounds have been found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations. This suggests that the compound may have favorable pharmacokinetic properties that contribute to its bioavailability.

Biological Activity

N-(3-(5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of pyrazoles. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The structure of this compound incorporates various functional groups that may contribute to its biological activity.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C23H22N2O3S and a molecular weight of 406.5 g/mol. The presence of the tosyl group enhances its reactivity and solubility, making it significant for various chemical applications.

Biological Activity Overview

Research indicates that compounds with a pyrazole structure exhibit a range of biological activities. The specific biological activity of this compound has not been extensively documented; however, its structural features suggest potential for similar activities observed in related compounds.

Potential Biological Activities

- Anti-inflammatory Activity : Compounds with pyrazole structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief.

- Anticancer Properties : Some pyrazole derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation.

- Antimicrobial Effects : Certain pyrazole compounds have demonstrated antimicrobial activity against bacteria and fungi, suggesting potential applications in treating infections.

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate their activity, leading to various biological effects:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It may act on specific receptors, altering cellular signaling pathways that contribute to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and analogous derivatives:

*Calculated based on structural formula (tosyl = C7H7SO2; methanesulfonamide = CH3SO2NH2).

Structural and Functional Insights:

Core Modifications: The target compound’s dihydro-pyrazole core contrasts with the pyrano-pyrazole in , which introduces fused-ring rigidity. This may impact binding pocket accommodation in enzyme targets .

The target compound lacks such groups, favoring a balance between lipophilicity and solubility . Sulfonamide Variations: Tosyl (bulky aromatic) vs. methylsulfonyl (compact) in alters steric interactions. Tosyl may hinder binding in compact active sites but enhance selectivity for larger pockets .

Pharmacological Profile: Derivatives with hydroxyl groups (e.g., ) exhibit potent carbonic anhydrase inhibition (Ki < 20 nM), suggesting the target compound’s methoxy group may reduce efficacy but extend half-life. Analgesic activity in correlates with dichloro and nicotinoyl groups, implying the target compound may require structural tweaks for similar applications.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

Key parameters include precise control of temperature (e.g., 60–80°C for cyclization), pH (neutral to mildly basic conditions for sulfonamide formation), and reaction time (12–24 hours for multi-step coupling). Solvent choice (e.g., DMF or ethanol) and catalyst selection (e.g., palladium for Suzuki couplings) significantly impact yield and purity. Purification via column chromatography or recrystallization is essential to isolate the product with >95% purity .

Q. Which analytical techniques are recommended for structural characterization?

- NMR Spectroscopy : H and C NMR confirm regioselectivity of the pyrazole ring and sulfonamide groups.

- HPLC : Monitors reaction progress and purity (>98% for biological assays).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H] ions).

- X-ray Crystallography : Resolves stereochemistry of the dihydropyrazole moiety .

Q. How does the methoxyphenyl substituent influence physicochemical properties?

The 4-methoxyphenyl group enhances lipophilicity (logP ~3.5) and electron density , affecting solubility (<0.1 mg/mL in water) and bioavailability. Computational studies (e.g., DFT) predict intramolecular hydrogen bonding between the methoxy oxygen and sulfonamide NH, stabilizing the conformation .

Q. What are the primary stability concerns during storage?

The compound is sensitive to hydrolysis (pH-dependent degradation of sulfonamide) and photooxidation (methoxyphenyl group). Store at –20°C under inert gas (N) in amber vials. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) is advised .

Q. How can researchers validate synthetic intermediates?

Use TLC with UV detection (R values) for real-time monitoring. IR Spectroscopy identifies functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm). Intermediate purity is critical to avoid side reactions (e.g., dimerization) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Confirm activity at multiple concentrations (e.g., IC variability due to assay sensitivity).

- Target Selectivity Profiling : Use kinase panels or GPCR arrays to rule off-target effects.

- Metabolic Stability Assays : Hepatic microsome studies identify rapid degradation as a confounder .

Q. How can QSAR models guide derivative design for enhanced potency?

Develop 3D-QSAR using CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity. Prioritize derivatives with predicted ΔpIC >1.0. Validate with molecular docking (e.g., binding to COX-2 or EGFR kinase) .

Q. What in vivo pharmacokinetic challenges are anticipated?

- Low Oral Bioavailability : Due to poor solubility, consider nanoformulations (e.g., liposomes).

- Rapid Clearance : CYP450 metabolism (e.g., CYP3A4-mediated demethylation) necessitates prodrug strategies.

- Tissue Distribution : Radiolabeling (e.g., C) tracks accumulation in target organs .

Q. How to address discrepancies in enzyme inhibition assays?

Q. What mechanistic studies elucidate the compound’s anti-inflammatory action?

- NF-κB Pathway Inhibition : Measure IκBα degradation via Western blot.

- Cytokine Profiling : ELISA for IL-6/TNF-α suppression in LPS-stimulated macrophages.

- ROS Scavenging Assays : DCFH-DA fluorescence quantifies oxidative stress reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.